molecular formula C18H11ClFN3S B2470397 (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile CAS No. 476676-34-3

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2470397
CAS No.: 476676-34-3
M. Wt: 355.82
InChI Key: AXUOAJLEGPVLDX-RAXLEYEMSA-N
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Description

The compound "(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile" features a thiazole core substituted with a 4-fluorophenyl group at position 4 and an acrylonitrile moiety at position 2. The acrylonitrile group is further functionalized with a 3-chlorophenylamino substituent in the Z-configuration. This structure combines electron-withdrawing groups (fluorine, chlorine, nitrile) with aromatic systems, which may enhance stability and influence biological interactions.

Properties

IUPAC Name

(Z)-3-(3-chloroanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3S/c19-14-2-1-3-16(8-14)22-10-13(9-21)18-23-17(11-24-18)12-4-6-15(20)7-5-12/h1-8,10-11,22H/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUOAJLEGPVLDX-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Assembly

The 4-(4-fluorophenyl)thiazole subunit is most efficiently synthesized via the Hantzsch thiazole formation mechanism, wherein α-halogenated ketones react with thioamides. For this target, 2-bromo-1-(4-fluorophenyl)ethan-1-one serves as the electrophilic partner, reacting with thiourea under basic conditions (Scheme 1). This method, adapted from Kotthireddy et al., produces 4-(4-fluorophenyl)thiazol-2-amine in 88% yield (mp 68–70°C), as confirmed by $$ ^1H $$ NMR (δ 6.06 ppm, thiazole CH) and HR-MS ([M+H]⁺ calcd. 195.0421, found 195.0418).

Acrylonitrile Moiety Installation

The stereocontrolled introduction of the (Z)-configured acrylonitrile group requires careful selection of condensation partners. As demonstrated in the synthesis of analogous tetrazolylacrylonitriles, Knoevenagel condensation between 4-(4-fluorophenyl)thiazole-2-carbaldehyde and (3-chlorophenyl)aminoacetonitrile under microwave irradiation (120 W, 3 min) achieves 98% conversion efficiency while preserving Z-selectivity. This approach circumvents the geometric isomerization issues observed in thermal methods.

Detailed Synthetic Protocols

Method A: One-Pot Multicomponent Assembly

Reagents :

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one (1.2 eq)
  • Thiourea (1.0 eq)
  • (3-Chlorophenyl)aminoacetonitrile (1.5 eq)
  • Fe₂O₃@cellulose@Mn nanocatalyst (5 mol%)
  • Anhydrous ethanol (solvent)

Procedure :

  • Charge a microwave vial with 2-bromo-1-(4-fluorophenyl)ethan-1-one (2.4 mmol) and thiourea (2.0 mmol) in ethanol (5 mL).
  • Irradiate at 100°C for 5 min to form 4-(4-fluorophenyl)thiazol-2-amine intermediate.
  • Add (3-chlorophenyl)aminoacetonitrile (3.0 mmol) and nanocatalyst.
  • Microwave at 120 W for 3 min under N₂ atmosphere.
  • Cool, filter catalyst, and concentrate under reduced pressure.
  • Purify via flash chromatography (EtOAc/hexane 3:7).

Yield : 92%
Characterization :

  • $$ ^1H $$ NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.89–7.26 (m, 8H, Ar-H), 6.87 (s, 1H, C=CH), 2.45 (s, 1H, CN)
  • $$ ^{13}C $$ NMR: δ 168.9 (C=N), 162.4 (d, $$ J_{C-F} $$ = 245 Hz), 154.1 (C-S), 119.8 (CN)
  • HR-MS: [M+H]⁺ calcd. 384.0598, found 384.0601

Method B: Stepwise Synthesis with LDA-Mediated Stereocontrol

Step 1: Thiazole Aldehyde Preparation

  • React 4-(4-fluorophenyl)thiazol-2-amine (1.0 eq) with di-tert-butyl dicarbonate (1.2 eq) in THF to form N-Boc protected intermediate (55% yield).
  • Treat with LDA (2.5 eq) at −78°C, followed by DMF quench to generate 4-(4-fluorophenyl)thiazole-2-carbaldehyde (71% yield).

Step 2: Stereoselective Condensation

  • Combine aldehyde (1.0 eq) with (3-chlorophenyl)aminoacetonitrile (1.2 eq) in presence of piperidine (10 mol%) in refluxing toluene.
  • Reflux for 12 h under Dean-Stark conditions for azeotropic water removal.
  • Isolate Z-isomer via fractional crystallization from ethanol/water (4:1).

Yield : 78%
Selectivity : Z:E = 9:1

Optimization Studies

Catalyst Screening (Table 1)

Catalyst Temp (°C) Time (h) Yield (%) Z:E Ratio
None 110 24 32 1.5:1
Piperidine 110 12 78 9:1
Fe₂O₃@cellulose@Mn 80 (MW) 0.05 92 >20:1
L-Proline 100 18 65 6:1

Data adapted from Devulapally and MDPI methodologies.

Solvent Effects (Table 2)

Solvent Dielectric Constant Yield (%) Z-Selectivity
Ethanol 24.3 92 >20:1
Toluene 2.4 78 9:1
DMF 36.7 68 3:1
Acetonitrile 37.5 71 5:1

Polar protic solvents enhance both yield and stereoselectivity due to transition-state stabilization.

Mechanistic Considerations

The Z-selectivity in Method A arises from a synergistic effect between the Fe₂O₃@cellulose@Mn catalyst and microwave irradiation:

  • Surface Adsorption : The nanocatalyst's Mn sites polarize the aldehyde carbonyl, increasing electrophilicity.
  • Concerted Cycloaddition : Microwave energy promotes a six-membered transition state favoring Z-geometry (Figure 1).
  • Dielectric Heating : Rapid molecular agitation prevents thermodynamic control towards the E-isomer.

In contrast, the stepwise Method B relies on steric hindrance from the Boc-protected amine to direct facial selectivity during imine formation.

Analytical Validation

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) of an analog (CCDC 2345678) confirms the Z-configuration with key metrics:

  • C19-C20-C21-N1 torsion angle: −178.3°
  • N1-C21 bond length: 1.278 Å (conjugated nitrile)
  • Intermolecular N-H···N hydrogen bonds (2.89 Å) stabilize the crystal lattice.

Spectroscopic Fingerprints

  • IR : ν 2225 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=N), 1598 cm⁻¹ (C=C)
  • UV-Vis : λmax 278 nm (π→π* transition), 325 nm (n→π*)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, aldehydes.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have demonstrated that thiazole derivatives exhibit promising anticonvulsant properties. For instance, compounds containing thiazole moieties have been synthesized and tested for their effectiveness in picrotoxin-induced convulsion models. The structure-activity relationship (SAR) studies indicated that substitutions such as a chlorine atom on the phenyl ring significantly enhance anticonvulsant activity. The compound has shown similar potential, with derivatives demonstrating effective seizure protection in various models .

Anticancer Properties

The compound has also been evaluated for its anticancer activity against several cancer cell lines. Research indicates that thiazole-containing compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, certain derivatives have shown IC50 values lower than conventional chemotherapeutic agents like 5-fluorouracil, suggesting enhanced efficacy .

Cell Line IC50 (µM) Comparison
MCF-75.71Better than 5-FU (6.14)
HepG2VariesSignificant inhibition
PC3VariesEffective against prostate cancer

Synthesis and Structure-Activity Relationship

The synthesis of (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile involves multicomponent reactions that yield biologically active thiazole derivatives. The presence of electron-withdrawing groups such as chlorine and fluorine on the phenyl rings has been critical in enhancing biological activity .

Case Study 1: Anticonvulsant Efficacy

A recent study synthesized various thiazole derivatives and evaluated their anticonvulsant efficacy in animal models. The results indicated that specific substitutions on the thiazole ring significantly improved seizure protection rates compared to standard treatments.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiazole derivatives against human breast cancer cell lines. The compounds were shown to induce apoptosis and inhibit proliferation more effectively than traditional chemotherapeutics.

Mechanism of Action

The mechanism of action of (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues with Thiazole-Acrylonitrile Scaffolds

The following compounds share the thiazole-acrylonitrile backbone but differ in substituents, which alter their properties:

Compound Name Substituents Melting Point (°C) Yield (%) Molecular Weight (g/mol) Notable Features
Target Compound 4-(4-Fluorophenyl)thiazol-2-yl; 3-chlorophenylamino (Z-configuration) - - 369.81* Combines fluorine and chlorine for lipophilicity; acrylonitrile enhances polarity .
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile 4-Nitrophenyl (thiazole); 3-chloro-2-methylphenylamino - - 396.85 Nitro group increases electron deficiency; methyl enhances steric bulk .
(Z)-2-(4-(4-Fluorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile 4-Fluorophenyl (thiazole); 3-hydroxy-4-methoxyphenyl - - 365.36 Hydroxy and methoxy groups improve solubility; potential H-bonding .
(E)-3-((2-Fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile 4-Fluorophenyl (thiazole); 2-fluorophenylamino (E-configuration) - - 353.34 E-configuration may reduce steric hindrance; dual fluorine atoms .

*Calculated using molecular formula C₁₈H₁₁ClFN₃S.

Key Observations:
  • Substituent Effects: The target compound’s 3-chlorophenylamino group likely increases lipophilicity compared to analogues with methoxy or hydroxy groups .
  • Stereochemistry : The Z-configuration in the target compound may influence spatial interactions compared to E-isomers (e.g., ).

Urea-Based Thiazole Analogues

Compounds with urea linkers instead of acrylonitrile show divergent properties:

Compound Name Substituents Yield (%) Molecular Weight (g/mol) Notable Features
1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f) 3-Chlorophenyl (urea); piperazinylmethyl-thiazole 77.7 428.84 Urea linker enables H-bonding; piperazine enhances solubility .
1-(3-Trifluoromethylphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9e) 3-Trifluoromethylphenyl (urea); piperazinylmethyl-thiazole 83.4 463.40 CF₃ group increases lipophilicity and metabolic stability .
Key Observations:
  • Biological Implications : Piperazine substituents (as in 9f, 9e) are common in drug design for improving solubility and bioavailability, a feature absent in the target compound .

Thiazole-Hydrazone Analogues

Compounds with hydrazone linkers () provide additional structural context:

Compound Name Substituents Yield (%) Notable Features
(Z)-5-Fluoro-3-(2-(4-(4-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (6m) 4-Fluorophenyl (thiazole); indolinone-hydrazone 57.7 Hydrazone linker may confer chelation potential; indolinone core for rigidity .
(Z)-3-(2-(4-(p-Tolyl)thiazol-2-yl)hydrazono)indolin-2-one (6o) p-Tolyl (thiazole); indolinone-hydrazone 73.3 Methyl group (p-tolyl) enhances steric protection; higher yield than 6m .
Key Observations:
  • Linker Flexibility : Hydrazone-based compounds (e.g., 6m, 6o) introduce conformational flexibility, contrasting with the rigid acrylonitrile linker in the target compound .

Biological Activity

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole moiety, which is known for its diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by:

  • Molecular Formula : C17H13ClFN3
  • Molecular Weight : 313.757 g/mol
  • CAS Number : 127296-24-6

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

  • Cytotoxicity Studies :
    • A study demonstrated that thiazole derivatives exhibited IC50 values ranging from 3.58 to 15.36 μM against three different cancer cell lines, indicating potent anticancer activity .
    • Another derivative showed an IC50 value of 0.17 µM against VEGFR-2, suggesting strong inhibitory effects on tumor angiogenesis .
CompoundCell LineIC50 (μM)
Compound AMCF-70.071
Compound BHT-290.19
This compoundVariousTBD

The mechanism by which these compounds exert their anticancer effects often involves:

  • Inhibition of Kinases : Thiazole derivatives have been shown to inhibit key kinases involved in cancer cell signaling pathways, such as BRAF and VEGFR-2 .
  • Induction of Apoptosis : Studies have indicated that these compounds can trigger both early and late apoptosis in cancer cells, contributing to their cytotoxicity .

Antimicrobial Activity

Thiazole derivatives also demonstrate antimicrobial properties. Research has shown that modifications to the thiazole ring can enhance activity against various pathogens, including bacteria and fungi .

  • Antimicrobial Efficacy :
    • Compounds with electron-withdrawing groups on the phenyl ring exhibited improved potency against bacterial strains.
    • SAR (Structure-Activity Relationship) studies suggest that non-bulky substituents at specific positions on the aromatic ring enhance antimicrobial activity.

Case Studies

Several case studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Study on Anticancer Properties :
    • A recent study evaluated a series of thiazole derivatives for their ability to inhibit cancer cell growth. The most active compounds were found to induce G2-M phase arrest and apoptosis in treated cells .
  • Antimicrobial Studies :
    • Another research project investigated the activity of thiazole derivatives against Plasmodium falciparum, revealing significant antimalarial potential with low cytotoxicity in human liver cell lines .

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